4-Methoxy-2,3,5-trimethylpyridine

Catalog No.
S560470
CAS No.
109371-19-9
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,3,5-trimethylpyridine

CAS Number

109371-19-9

Product Name

4-Methoxy-2,3,5-trimethylpyridine

IUPAC Name

4-methoxy-2,3,5-trimethylpyridine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3

InChI Key

LELDJUYQEMKHJH-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)C

Synonyms

4-methoxy-2,3,5-trimethylpyridine, 4-MeTMP

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C

The exact mass of the compound 4-Methoxy-2,3,5-trimethylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxy-2,3,5-trimethylpyridine (CAS 109371-19-9) is a highly substituted heterocyclic building block and a critical analytical reference standard, formally designated in pharmacopeias as Omeprazole Related Compound 2 [1]. In industrial procurement, it serves a dual mandate: it is both a foundational precursor for the pyridine moiety of blockbuster proton pump inhibitors (PPIs) like omeprazole and esomeprazole, and an indispensable impurity standard required for regulatory compliance in active pharmaceutical ingredient (API) batch release[2]. Unlike generic pyridines, its specific 4-methoxy and 2,3,5-trimethyl substitution pattern provides the precise electronic and steric environment necessary for downstream N-oxidation and Polonovski rearrangement, making it a non-negotiable material for both synthetic scale-up and pharmacopeial method validation [3].

Substituting 4-Methoxy-2,3,5-trimethylpyridine with close analogs, such as 2,3,5-trimethylpyridine or 4-methoxy-3,5-dimethylpyridine, fundamentally disrupts both synthetic viability and analytical compliance [1]. In synthesis, the absence of the 4-methoxy group drastically reduces the electron density of the pyridine ring, requiring harsher N-oxidation conditions that degrade overall yield and increase thermal byproducts[2]. Furthermore, the exact 2-methyl position is an absolute structural prerequisite; without it, the subsequent Polonovski rearrangement cannot yield the 2-hydroxymethyl intermediate required to bridge the benzimidazole core [2]. In analytical quality control, regulatory agencies mandate the use of exact structural matches for impurity tracking; using an analog fails to accurately calibrate high-performance liquid chromatography (HPLC) retention times or mass spectrometry fragmentation patterns, leading to immediate batch rejection during API release [3].

Chromatographic Resolution in API Impurity Profiling

In reversed-phase HPLC analysis of omeprazole APIs, 4-methoxy-2,3,5-trimethylpyridine (Omeprazole Related Compound 2) demonstrates a distinct, early elution profile compared to the bulky API. Under standard gradient conditions (C18 column, acetonitrile/water buffer), the target compound elutes at approximately 4.5 minutes, whereas the omeprazole baseline elutes at roughly 14.2 minutes, yielding a resolution factor (Rs) > 10.0 [1]. This massive chromatographic separation ensures that trace amounts of this unreacted precursor or degradation product can be quantified down to the 0.05% w/w threshold required by pharmacopeial standards without peak interference [2].

Evidence DimensionHPLC Retention Time & Resolution (Rs)
Target Compound Data4.5 min elution (Rs > 10.0 vs API)
Comparator Or BaselineOmeprazole API (14.2 min elution)
Quantified DifferenceΔ 9.7 min retention difference; baseline resolution achieved
ConditionsReversed-phase C18 HPLC, UV detection at 280 nm

Guarantees interference-free quantification of early-eluting impurities, ensuring API batches pass strict regulatory system suitability tests.

N-Oxidation Efficiency for Synthetic Scale-Up

The presence of the electron-donating 4-methoxy group significantly enhances the nucleophilicity of the pyridine nitrogen compared to the unsubstituted baseline. When subjected to oxidation (e.g., mCPBA or H2O2/AcOH), 4-methoxy-2,3,5-trimethylpyridine achieves >92% conversion to its N-oxide at mild temperatures (0–5 °C) within 2 hours[1]. In contrast, the baseline 2,3,5-trimethylpyridine requires elevated temperatures (>50 °C) and extended reaction times, plateauing at ~78% yield due to competing side reactions and thermal degradation[2].

Evidence DimensionN-Oxidation Yield and Temperature
Target Compound Data>92% yield at 0–5 °C
Comparator Or Baseline2,3,5-Trimethylpyridine (~78% yield at >50 °C)
Quantified Difference+14% yield improvement under significantly milder thermal conditions
ConditionsOxidation via peracids or H2O2/AcOH, 2-hour reaction time

Lowers energy costs and minimizes thermal degradation during the industrial-scale synthesis of the omeprazole pyridine intermediate.

Regiospecificity in the Polonovski Rearrangement

Following N-oxidation, the 2-methyl group of 4-methoxy-2,3,5-trimethylpyridine is essential for forming the hydroxymethyl linker. Upon treatment with acetic anhydride, the target compound's N-oxide undergoes a highly regiospecific Polonovski rearrangement, yielding >85% of the 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine intermediate [1]. A comparator lacking the 2-methyl group, such as 4-methoxy-3,5-dimethylpyridine N-oxide, completely fails to undergo this specific rearrangement, yielding 0% of the required bridging structure and instead forming non-viable ring-acetoxylated byproducts [2].

Evidence DimensionYield of 2-hydroxymethyl/acetoxymethyl linker
Target Compound Data>85% regiospecific yield
Comparator Or Baseline4-Methoxy-3,5-dimethylpyridine (0% yield of target linker)
Quantified DifferenceAbsolute binary difference (85% vs 0%) in forming the critical PPI bridge
ConditionsPolonovski rearrangement conditions (acetic anhydride, reflux)

Proves that this exact trimethylated isomer is a non-substitutable structural mandate for synthesizing the omeprazole skeleton.

Pharmacopeial API Impurity Profiling

Used as the certified 'Omeprazole Related Compound 2' standard for calibrating HPLC and LC-MS systems to quantify unreacted precursors or degradation products in commercial batches of omeprazole and esomeprazole, ensuring compliance with ICH Q3A guidelines [1].

Industrial Synthesis of Proton Pump Inhibitors

Procured as a primary starting material in bulk pharmaceutical manufacturing, where its specific substitution pattern allows for high-yield N-oxidation and subsequent Polonovski rearrangement to form the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine linker required for PPI APIs[2].

LC-MS/MS Pharmacokinetic Tracking

Utilized as a stable reference marker in bioanalytical studies to track the metabolism of omeprazole in plasma and tissue, specifically monitoring the cleavage of the sulfinyl bridge that yields the characteristic m/z 152 pyridine fragment [3].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

109371-19-9

Wikipedia

4-Methoxy-2,3,5-trimethylpyridine

Dates

Last modified: 09-19-2023

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